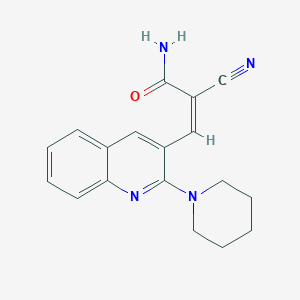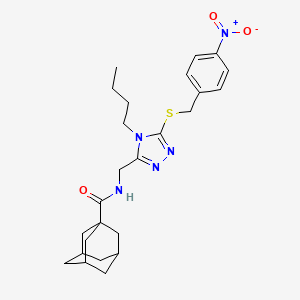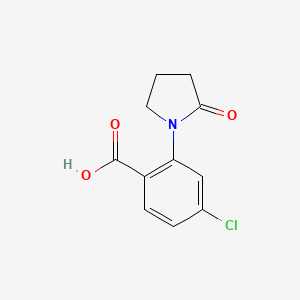
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring system, a piperidine moiety, and a cyano group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-piperidin-1-ylquinoline-3-carbaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the cyano and amide functionalities, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other functionalities.
Substitution: The quinoline and piperidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide: Lacks the cyano group, resulting in different chemical properties and applications.
2-cyano-3-(quinolin-3-yl)prop-2-enamide:
Uniqueness
(Z)-2-CYANO-3-(2-PIPERIDINO-3-QUINOLYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-12-15(17(20)23)11-14-10-13-6-2-3-7-16(13)21-18(14)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUIDBOBPOOSF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
![3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2882361.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2882366.png)
![4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid](/img/structure/B2882368.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882369.png)
![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2882375.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

